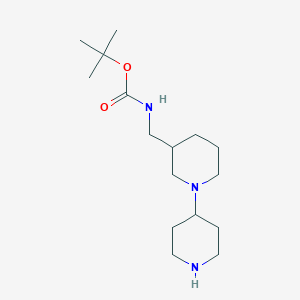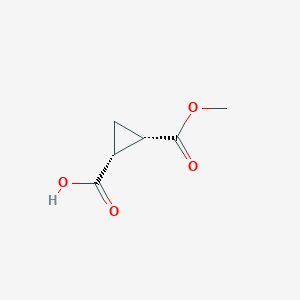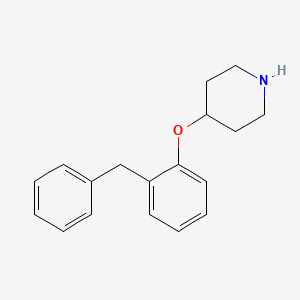
tert-Butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate
Descripción general
Descripción
Tert-Butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate, also known as t-butyl carbamate or tBC, is an organic compound belonging to the class of carbamates. It is a colorless, odorless, and crystalline solid with a melting point of 65-68 °C. tBC is primarily used as a catalyst in organic synthesis, as a reagent in the preparation of pharmaceuticals, and as a ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
TBC is widely used in scientific research and has a variety of applications. It is used as a catalyst for the synthesis of a variety of organic compounds, including peptides, peptidomimetics, heterocycles, and polymers. It is also used as a reagent in the synthesis of pharmaceuticals, such as antifungals, antibiotics, and antivirals. Additionally, it is used as a ligand in coordination chemistry, particularly for the preparation of complexes of transition metals.
Mecanismo De Acción
TBC acts as a nucleophile, meaning it is capable of donating electrons to form a bond. In the presence of a base, such as sodium hydroxide or potassium hydroxide, tBC can react with electrophiles, such as bromides, to form a carbamate. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
tBC is not known to have any direct biochemical or physiological effects. However, due to its use in the synthesis of pharmaceuticals, it is possible that some of the compounds it is used to synthesize may have biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBC has a number of advantages for use in laboratory experiments. It is a stable compound and is relatively non-toxic, making it safe to use. It is also relatively inexpensive and is available in a variety of purity grades. However, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it can react with some compounds, such as acids, to form toxic byproducts.
Direcciones Futuras
Due to its wide range of applications, tBC has a number of potential future directions. It may be used to synthesize a variety of organic compounds, including peptides, peptidomimetics, heterocycles, and polymers. Additionally, it may be used to synthesize pharmaceuticals, such as antifungals, antibiotics, and antivirals. It may also be used as a ligand in coordination chemistry, particularly for the preparation of complexes of transition metals. Finally, it may be used in the development of new catalysts for organic synthesis.
Propiedades
IUPAC Name |
tert-butyl N-[(1-piperidin-4-ylpiperidin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-11-13-5-4-10-19(12-13)14-6-8-17-9-7-14/h13-14,17H,4-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNDIGFYPOUEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B3162990.png)

![5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B3163002.png)

![2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one](/img/structure/B3163018.png)




![N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine](/img/structure/B3163053.png)

![4-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B3163081.png)

